molecular formula C9H10F3NO3 B2522510 Methyl 5-(trifluoroacetyl)-1,2,3,4-tetrahydropyridine-1-carboxylate CAS No. 1378929-71-5

Methyl 5-(trifluoroacetyl)-1,2,3,4-tetrahydropyridine-1-carboxylate

Cat. No.: B2522510
CAS No.: 1378929-71-5
M. Wt: 237.178
InChI Key: FRIWAWQSGQHMKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-(trifluoroacetyl)-1,2,3,4-tetrahydropyridine-1-carboxylate (C₉H₁₀F₃NO₃, molecular weight: 237.18 g/mol) is a fluorinated heterocyclic compound featuring a tetrahydropyridine backbone substituted with a trifluoroacetyl group at position 5 and a methyl carboxylate group at position 1 . This compound is widely utilized as a versatile building block in organic synthesis, particularly for pharmaceuticals and agrochemicals. Its trifluoroacetyl group enhances electrophilicity, facilitating nucleophilic substitutions, while the methyl ester provides stability and ease of functionalization .

Key spectroscopic data from synthesis protocols include:

  • ¹H NMR (CDCl₃): Rotamers are observed due to restricted rotation around the trifluoroacetyl group. Major rotamer signals: δ 1.85–2.03 (m, CH₂), 3.75 (s, CO₂CH₃), 5.14–5.20 (br, CHN) .
  • ¹³C NMR: Peaks at δ 169.4 (CO₂CH₃), 154.8 (q, J = 41 Hz, CF₃CO), and 116.2 (q, J = 219 Hz, CF₃) confirm the electronic effects of the trifluoroacetyl group .
  • Mass Spec: Experimental MH⁺ = 328.1161 (theoretical MH⁺ = 328.1174), validating molecular integrity .

Properties

IUPAC Name

methyl 5-(2,2,2-trifluoroacetyl)-3,4-dihydro-2H-pyridine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3NO3/c1-16-8(15)13-4-2-3-6(5-13)7(14)9(10,11)12/h5H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRIWAWQSGQHMKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCCC(=C1)C(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(trifluoroacetyl)-1,2,3,4-tetrahydropyridine-1-carboxylate typically involves the reaction of a suitable pyridine derivative with trifluoroacetic anhydride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the acidic by-products. The reaction mixture is then purified using standard techniques such as column chromatography to isolate the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(trifluoroacetyl)-1,2,3,4-tetrahydropyridine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify its chemical properties.

    Reduction: Reduction reactions can be used to convert the trifluoroacetyl group to other functional groups.

    Substitution: The trifluoroacetyl group can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to methyl 5-(trifluoroacetyl)-1,2,3,4-tetrahydropyridine-1-carboxylate. The compound has been evaluated for its activity against various cancer cell lines. For instance:

  • In Vitro Evaluation : In a study assessing the anticancer activity of related compounds, methyl 5-(trifluoroacetyl)-1,2,3,4-tetrahydropyridine derivatives were tested against human tumor cells. Results indicated promising inhibition rates against multiple cancer types including PC3 and K562 cell lines .
Cell LineInhibition Rate (%)
PC3Up to 64.20
K562Up to 37.80
HeLaUp to 48.25
A549Up to 40.78

Antifungal Activity

The compound's structural analogs have demonstrated antifungal properties. A study reported that several derivatives exhibited significant antifungal activity against pathogens such as Botrytis cinerea and Sclerotinia sclerotiorum.

CompoundPathogenInhibition Rate (%)
Compound 5aB. cinerea>80%
Compound 5bS. sclerotiorum82.73

These results suggest that this compound could be a candidate for developing antifungal agents .

Insecticidal Activity

Additionally, compounds related to methyl 5-(trifluoroacetyl)-1,2,3,4-tetrahydropyridine have shown insecticidal properties against agricultural pests. For example:

  • Insecticidal Testing : Compounds were tested against Mythimna separata and Spodoptera frugiperda, demonstrating varying mortality rates.
CompoundTarget PestMortality Rate (%)
Compound 5wSpodoptera frugiperda90%
Compound 5tMythimna separata83.3%

These findings indicate potential applications in pest control within agricultural settings .

Synthesis and Structural Characterization

The synthesis of methyl 5-(trifluoroacetyl)-1,2,3,4-tetrahydropyridine derivatives has been achieved through various methods involving trifluoroacetic anhydride and tetrahydropyridine precursors. Characterization techniques such as NMR and X-ray diffraction have confirmed the structures of synthesized compounds.

Case Study: Anticancer Screening

In a notable study conducted by the National Cancer Institute (NCI), several derivatives of methyl 5-(trifluoroacetyl)-1,2,3,4-tetrahydropyridine were screened across a panel of human cancer cell lines. The results indicated that specific derivatives exhibited significant growth inhibition compared to standard chemotherapeutics like doxorubicin .

Case Study: Agricultural Application

Research on the insecticidal properties of related compounds found that certain derivatives displayed effective mortality rates against key agricultural pests at concentrations lower than those required for traditional pesticides . This suggests a potential for these compounds in integrated pest management strategies.

Mechanism of Action

The mechanism of action of Methyl 5-(trifluoroacetyl)-1,2,3,4-tetrahydropyridine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroacetyl group can form strong interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares methyl 5-(trifluoroacetyl)-1,2,3,4-tetrahydropyridine-1-carboxylate with structurally related tetrahydropyridine derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Notes
This compound C₉H₁₀F₃NO₃ 237.18 Trifluoroacetyl (C5), methyl carboxylate (C1) Electrophilic intermediate for drug synthesis; enhanced stability .
Methyl 1-benzyl-4-(3-ethoxycarbonylmethylureido)-1,2,5,6-tetrahydropyridine-3-carboxylate C₁₈H₂₁N₃O₃S 359.44 Benzyl (C1), ureido-ethoxycarbonyl (C4) Anticancer agent precursor; bulky substituents limit reactivity .
1-Methyl-4-phenyl-1,2,5,6-tetrahydropyridine (MPTP) C₁₂H₁₅N 173.26 Phenyl (C4), methyl (C1) Neurotoxin causing Parkinsonism; metabolizes to MPP⁺, damaging dopaminergic neurons .
tert-Butyl 5-(hydroxymethyl)-1,2,3,4-tetrahydropyridine-1-carboxylate C₁₁H₁₉NO₃ 213.28 tert-Butyloxycarbonyl (Boc, C1), hydroxymethyl (C5) Protecting-group strategy in peptide synthesis; hydrolytically labile .

Spectral and Physical Properties

  • Solubility: The trifluoroacetyl group enhances solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to non-fluorinated analogues like MPTP, which is lipophilic .
  • Rotamerism : Restricted rotation around the trifluoroacetyl group results in distinct ¹H NMR rotamers, a feature absent in simpler derivatives like MPTP or Boc-protected analogues .

Biological Activity

Methyl 5-(trifluoroacetyl)-1,2,3,4-tetrahydropyridine-1-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₄H₁₈F₃NO₅
  • Molecular Weight : 337.29 g/mol
  • CAS Number : 1378929-71-5

Biological Activity Overview

This compound has been investigated for its activity against various biological targets, particularly in the context of neuropharmacology and receptor interactions.

Receptor Interaction

Research indicates that compounds with similar structures exhibit selectivity towards muscarinic acetylcholine receptors (mAChRs), particularly the M5 subtype. The M5 receptor is implicated in cognitive functions and has been targeted for drug development related to neurodegenerative diseases and drug addiction management .

The compound's mechanism involves modulation of neurotransmitter release, particularly dopamine. For instance, studies have shown that certain tetrahydropyridine derivatives can inhibit oxotremorine-induced dopamine release in rat striatal slices, suggesting a potential role in managing conditions like Parkinson's disease .

Study 1: Muscarinic Receptor Antagonism

A study published in the Journal of Medicinal Chemistry explored a series of tetrahydropyridine derivatives, including those similar to this compound. The most selective compounds showed significant antagonistic activity at the M5 receptor with an IC50 value as low as 0.45 nM . This highlights the potential for developing drugs targeting cognitive impairments.

Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of tetrahydropyridine derivatives. The results indicated that these compounds could reduce oxidative stress markers in neuronal cell cultures, suggesting a protective role against neurodegeneration .

Data Table: Summary of Biological Activities

Study Activity Target IC50/EC50 Values Notes
Study 1AntagonismM5 mAChRIC50 = 0.45 nMSelective antagonist with potential cognitive benefits
Study 2NeuroprotectionNeuronal culturesEC50 not specifiedReduced oxidative stress markers

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 5-(trifluoroacetyl)-1,2,3,4-tetrahydropyridine-1-carboxylate, and how do reaction conditions influence yield?

  • Methodological Answer : A metal-free synthesis approach using acetic acid as both solvent and catalyst has been reported for analogous tetrahydropyridine derivatives. This method avoids transition metals, simplifying purification and reducing contamination risks. Reaction parameters such as temperature (typically 80–100°C), solvent polarity, and stoichiometric ratios of reagents (e.g., trifluoroacetic anhydride) critically affect yield. For example, prolonged heating may lead to decomposition of the trifluoroacetyl group, while insufficient reaction time results in incomplete cyclization .

Q. How is X-ray crystallography applied to determine the conformational and hydrogen-bonding properties of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is essential for resolving the compound’s spatial conformation and intermolecular interactions. For structurally related tetrahydropyridine derivatives, SCXRD revealed a twisted boat conformation in the tetrahydropyridine ring and intramolecular N–H⋯O hydrogen bonding between amino and carbonyl groups. Key parameters include unit cell dimensions (e.g., a=9.7990(2)a = 9.7990(2) Å, b=10.7316(4)b = 10.7316(4) Å) and refinement metrics (R1=0.046R_1 = 0.046, wR2=0.118wR_2 = 0.118). Data collection via MoKα radiation (λ=0.71073λ = 0.71073 Å) and refinement using SHELXL-2018/3 are standard practices .

Advanced Research Questions

Q. How does the trifluoroacetyl group influence the electronic properties and reactivity of the tetrahydropyridine scaffold?

  • Methodological Answer : The electron-withdrawing trifluoroacetyl group significantly polarizes the tetrahydropyridine ring, enhancing electrophilic reactivity at the C-5 position. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can quantify this effect by analyzing frontier molecular orbitals (FMOs) and electrostatic potential surfaces. Experimentally, nucleophilic attacks (e.g., Grignard reactions) at C-5 are accelerated compared to non-acylated analogs. IR spectroscopy (νC=O17151730cm1ν_{C=O} \approx 1715–1730 \, \text{cm}^{-1}) and 19F^{19}\text{F} NMR (δ70δ ≈ -70 ppm) are critical for monitoring electronic perturbations .

Q. What analytical strategies resolve contradictions in spectroscopic data between synthetic batches or literature reports?

  • Methodological Answer : Discrepancies in 1H^1\text{H} NMR or 13C^{13}\text{C} NMR signals (e.g., shifts due to rotamers or solvent effects) require advanced techniques:

  • Variable-temperature NMR to identify dynamic equilibria.
  • 2D NMR (COSY, HSQC) to assign overlapping signals.
  • High-resolution mass spectrometry (HRMS) to confirm molecular integrity.
    For example, 13C^{13}\text{C} NMR peaks at δ168.5δ ≈ 168.5 ppm (carboxylate C=O) and δ155.6δ ≈ 155.6 ppm (trifluoroacetyl C=O) should remain consistent across batches. Divergences may indicate residual solvents or byproducts .

Q. What role do weak intermolecular interactions (C–H⋯F, C–H⋯O) play in the compound’s crystallization behavior?

  • Methodological Answer : Weak interactions govern packing motifs and crystal stability. Hirshfeld surface analysis for related compounds shows that C–H⋯F interactions (3.0–3.5 Å) and C–H⋯O contacts (2.5–3.0 Å) contribute to layered or helical packing. These interactions can be optimized by varying crystallization solvents (e.g., dichloromethane/hexane vs. ethanol) to control crystal morphology and polymorphism .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.